An In-depth Technical Guide to 7-Chloro-5-fluoro-1H-indazole: A Core Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to 7-Chloro-5-fluoro-1H-indazole: A Core Scaffold in Modern Medicinal Chemistry
Abstract: The indazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for developing compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[2][3][4] This guide focuses on a specific, highly functionalized derivative, 7-Chloro-5-fluoro-1H-indazole. We will delve into its fundamental chemical properties, predictable spectroscopic signatures, plausible synthetic strategies, and its significance as a key building block for advanced pharmaceutical intermediates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique characteristics of halogenated indazoles in their research endeavors.
The Indazole Moiety: A Cornerstone of Pharmaceutical Innovation
Indazoles are nitrogen-containing heterocyclic compounds that exist in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[2][5] This structural feature, combined with its 10 π-electron aromatic system, imparts a unique combination of chemical stability and reactivity. The indazole core is a key pharmacophore in several approved drugs, such as the antiemetic Granisetron and the kinase inhibitor Axitinib.[1]
The strategic placement of halogen atoms, such as chlorine and fluorine, onto the indazole scaffold profoundly influences its physicochemical properties. These modifications can enhance metabolic stability, improve membrane permeability, and provide critical vectors for molecular interactions with biological targets, such as hydrogen bonding or halogen bonding.[6] 7-Chloro-5-fluoro-1H-indazole, the subject of this guide, is an exemplar of this design strategy, engineered as a high-value intermediate for complex, biologically active molecules.[7]
Physicochemical and Spectroscopic Profile
While specific, experimentally-derived data for 7-Chloro-5-fluoro-1H-indazole is not extensively published, its properties can be reliably predicted based on closely related analogs. The presence of a chlorine atom at the 7-position and a fluorine atom at the 5-position creates a distinct electronic and steric profile.
Core Chemical Properties
The following table summarizes the known properties of relevant indazole analogs to provide a comparative context for the predicted properties of 7-Chloro-5-fluoro-1H-indazole.
| Property | 7-Chloro-1H-indazole | 6-Chloro-5-fluoro-1H-indazole | 7-Bromo-5-chloro-1H-indazole | 7-Chloro-5-fluoro-1H-indazole (Predicted) |
| Molecular Formula | C₇H₅ClN₂[8] | C₇H₄ClFN₂ | C₇H₄BrClN₂[9] | C₇H₄ClFN₂ |
| Molecular Weight | 152.58 g/mol [8] | 170.57 g/mol | 231.48 g/mol [9] | 170.57 g/mol |
| Appearance | Pale yellow to light red solid[8] | Data not available | Data not available | Off-white to pale yellow solid |
| Melting Point | Data not available | Data not available | Data not available | 135 - 145 °C |
| Boiling Point | Data not available | Data not available | Data not available | > 300 °C (decomposes) |
| Solubility | Insoluble in water; Soluble in organic solvents like DMSO, Methanol | Insoluble in water; Soluble in organic solvents | Insoluble in water; Soluble in organic solvents | Insoluble in water; Soluble in DMSO, DMF, hot alcohols |
| pKa | ~13-14 (N-H proton) | ~12-13 | ~12-13 | ~12-13 (N-H acidity increased by electron-withdrawing halogens) |
Spectroscopic Analysis: Expected Signatures
A rigorous structural confirmation of 7-Chloro-5-fluoro-1H-indazole relies on a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the N-H proton. The N-H proton will likely appear as a broad singlet at a high chemical shift (>10 ppm) in DMSO-d₆.[10] The aromatic region should display a doublet for H-3, a doublet of doublets for H-4, and a doublet of doublets for H-6, with coupling constants influenced by both H-H and H-F interactions.
-
¹³C NMR: The carbon spectrum will display seven distinct signals for the aromatic carbons. The carbon atoms directly bonded to fluorine (C-5) and chlorine (C-7) will show characteristic shifts, with the C-F bond resulting in a large one-bond coupling constant (¹JCF).
-
¹⁹F NMR: The fluorine NMR will be a critical tool for characterization, showing a single resonance for the fluorine atom at the 5-position. The signal will likely be a multiplet due to coupling with adjacent protons (H-4 and H-6).[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact molecular weight and elemental composition. The mass spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Synthesis and Reactivity
The synthesis of functionalized indazoles can be achieved through various established methodologies. For 7-Chloro-5-fluoro-1H-indazole, a plausible and efficient route involves the cyclization of a suitably substituted o-toluidine or benzonitrile derivative.
Proposed Synthetic Pathway
A common and robust method for constructing the indazole ring is the Davis-Beirut reaction or related cyclizations involving hydrazine. A logical synthetic approach would start from a commercially available, appropriately substituted fluorobenzonitrile.
Caption: Proposed synthesis workflow for 7-Chloro-5-fluoro-1H-indazole.
Detailed Synthetic Protocol (Hypothetical)
This protocol is a representative example based on established literature procedures for analogous compounds and should be optimized for this specific target.[12][13]
Objective: To synthesize 7-Chloro-5-fluoro-1H-indazole from 2-Amino-3-chloro-5-fluorotoluene.
Materials:
-
2-Amino-3-chloro-5-fluorotoluene
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Acid
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a stirrer and a thermometer, dissolve 1.0 equivalent of 2-Amino-3-chloro-5-fluorotoluene in a mixture of acetic acid and water.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes. The causality here is critical: maintaining a low temperature prevents the premature decomposition of the unstable diazonium salt.
-
-
Cyclization & Work-up:
-
Allow the reaction mixture to slowly warm to room temperature. The intramolecular cyclization occurs as the diazonium group reacts with the adjacent methyl group, which then tautomerizes to the stable indazole.
-
Stir for 12-18 hours at room temperature, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated NaOH solution to a pH of ~7-8. This step quenches the acid and precipitates the product.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure 7-Chloro-5-fluoro-1H-indazole. The self-validating nature of this protocol lies in the clear separation of the product from starting material and byproducts, confirmed by spectroscopic analysis of the final fractions.
-
Chemical Reactivity
The reactivity of 7-Chloro-5-fluoro-1H-indazole is governed by the N-H proton and the aromatic ring.
-
N-Alkylation/Arylation: The N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to allow for subsequent alkylation or arylation at the N1 position, a common step in drug synthesis.[1]
-
Electrophilic Aromatic Substitution: The benzene portion of the ring can undergo electrophilic substitution (e.g., nitration, halogenation), though the existing electron-withdrawing groups will make the ring less reactive and direct incoming electrophiles to specific positions.[13]
Applications in Drug Discovery
Halogenated indazoles are crucial intermediates in the synthesis of complex therapeutic agents, particularly in oncology and virology.
Caption: Role of 7-Chloro-5-fluoro-1H-indazole in drug development pathways.
The specific substitution pattern of 7-Chloro-5-fluoro-1H-indazole makes it an analog of intermediates used in the synthesis of potent modern therapeutics. For instance, the related compound 7-bromo-4-chloro-1H-indazol-3-amine is a critical fragment in the synthesis of Lenacapavir, a first-in-class HIV capsid inhibitor.[14][15] The chloro and fluoro substituents provide metabolic blocking sites and can participate in key binding interactions within a target protein's active site. Its role as a scaffold allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[3]
Safety, Handling, and Storage
As with all laboratory chemicals, 7-Chloro-5-fluoro-1H-indazole should be handled with appropriate care.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear suitable personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid formation of dust and aerosols.[16][17]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] For long-term stability, storage at 0-8 °C is recommended for analogous compounds.[8]
-
Hazards: While specific toxicity data is unavailable, related halogenated aromatic compounds may cause skin and eye irritation. Avoid contact with skin and eyes.[18][19]
Conclusion
7-Chloro-5-fluoro-1H-indazole represents a highly valuable and strategically designed chemical building block. Its unique halogenation pattern provides medicinal chemists with a powerful tool to modulate the properties of lead compounds. While detailed public data on this specific molecule is limited, its properties and reactivity can be confidently inferred from the rich chemistry of the indazole family. The synthetic pathways are well-established, and its potential applications, particularly in the development of targeted therapies for cancer and viral diseases, are significant. This guide provides a foundational understanding for researchers looking to incorporate this or similar advanced intermediates into their drug discovery programs.
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